HP-10 protein, human
Description
Nomenclature and Aliases of Human NOB1 Protein
The human NOB1 protein is officially designated as RNA-binding protein NOB1. It is also widely recognized by several alternative names and aliases in scientific literature and databases. These include:
NIN1 (RPN12) binding protein 1 homolog nih.govgenecards.org
Phosphorylation regulatory protein HP-10 genecards.orgsynhet.comebi.ac.uk
Protein ART-4 nih.govgenecards.orgsynhet.comebi.ac.uk
NOB1P nih.govgenecards.orgebi.ac.uk
PSMD8BP1 nih.govgenecards.orgebi.ac.uk
MST158 nih.govgenecards.org
MSTP158 synhet.comebi.ac.uk
Nin One Binding Protein genecards.org
PSMD8 Binding Protein 1 genecards.org
Adenocarcinoma Antigen Recognized By T Lymphocytes 4 genecards.org
The alias "HP-10 protein" is among the recognized alternative names for this protein. genecards.orgsynhet.comebi.ac.uk
| Nomenclature/Alias | Source(s) |
| RNA-binding protein NOB1 | synhet.comuniprot.org |
| NIN1 (RPN12) binding protein 1 homolog | nih.govgenecards.org |
| Phosphorylation regulatory protein HP-10 | genecards.orgsynhet.comebi.ac.uk |
| Protein ART-4 | nih.govgenecards.orgsynhet.comebi.ac.uk |
| NOB1P | nih.govgenecards.orgebi.ac.uk |
| PSMD8BP1 | nih.govgenecards.orgebi.ac.uk |
| MST158 | nih.govgenecards.org |
| MSTP158 | synhet.comebi.ac.uk |
| Nin One Binding Protein | genecards.org |
| PSMD8 Binding Protein 1 | genecards.org |
| Adenocarcinoma Antigen Recognized By T Lymphocytes 4 | genecards.org |
Historical Context of Human NOB1 Research
Research into proteins involved in ribosome biogenesis has a long history, with early work in organisms like yeast providing foundational knowledge later applied to human homologs. Studies in Saccharomyces cerevisiae (budding yeast) in the early 2000s identified Nob1p as an essential protein associated with the 26S proteasome and involved in 40S ribosomal subunit biogenesis. mpg.defishersci.co.uk A key finding in yeast was that Nob1p is required for the cleavage of the 20S pre-rRNA to generate the mature 18S rRNA. nih.govfishersci.co.uk
The cloning, expression, and characterization of the human NOB1 gene were reported in 2005, further extending the understanding of this protein to humans. uniprot.orgmpg.de Subsequent research has focused on elucidating the precise molecular mechanisms by which human NOB1 functions in ribosome maturation and its involvement in various cellular processes and disease states.
General Significance in Eukaryotic Cellular Biology
Human NOB1 protein holds significant importance in eukaryotic cellular biology primarily due to its indispensable role in ribosome biogenesis, specifically the final maturation of the small (40S) ribosomal subunit. nih.govnih.govsynhet.comnih.govnih.govuniprot.org Ribosome biogenesis is a complex and highly regulated process involving numerous protein and RNA factors that work in concert to modify, cleave, and fold precursor ribosomal RNA (rRNA) and assemble ribosomal proteins. uniprot.org
NOB1 functions as an endonuclease, catalyzing the crucial cleavage at site D of the 20S pre-rRNA precursor, a step necessary for the production of the mature 18S rRNA component of the 40S subunit. nih.govnih.govsynhet.comnih.govnih.govuniprot.org This cleavage step occurs in the cytoplasm after the pre-ribosomal subunit is exported from the nucleus. uniprot.orgmpg.de The activity of NOB1 is tightly controlled and regulated by interactions with other proteins, such as PNO1 (Partner Of NOB1 Homolog) and DIM2. nih.govnih.gov For instance, DIM2 interacts with NOB1 and masks the rRNA cleavage site, preventing premature cleavage until the pre-40S particle is ready for the final maturation step. The release of DIM2, triggered by factors like the ATPase RIO1 and ribosomal protein RPS26, unlocks NOB1 activity.
| Aspect of Significance | Description | Source(s) |
| Ribosome Biogenesis | Essential endonuclease for the final maturation of the 40S ribosomal subunit. | nih.govnih.govsynhet.comnih.govnih.govuniprot.org |
| 18S rRNA Maturation | Catalyzes the cleavage of 20S pre-rRNA at site D to produce mature 18S rRNA. | nih.govnih.govsynhet.comnih.govnih.govuniprot.org |
| RNA Processing | Involved in rRNA processing in both the nucleolus and cytosol. | synhet.comuniprot.org |
| Interaction with other factors | Interacts with proteins like PNO1 and DIM2, which regulate its endonuclease activity. | nih.govnih.gov |
| Potential role in mRNA degradation | Suggested to play a role in the degradation of mRNA. | synhet.comebi.ac.uk |
| Conservation | Highly conserved protein found in eukaryotes and archaea, highlighting its fundamental importance. | nih.gov |
Properties
CAS No. |
144350-38-9 |
|---|---|
Molecular Formula |
C6H3ClFI |
Synonyms |
HP-10 protein, human |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Human Nob1 Protein
Conserved Domains of Human NOB1 Protein
The functional capacity of the human NOB1 protein is largely dictated by its conserved domains, which are found across a wide range of species from archaea to eukaryotes. These domains, the PIN domain and the zinc ribbon domain, confer the enzymatic and structural properties necessary for NOB1's role in RNA metabolism.
| Feature | Description | Reference |
|---|---|---|
| Function | Endonuclease activity, cleavage of 20S pre-rRNA | maayanlab.cloudebi.ac.uk |
| Catalytic Residues | Three strictly conserved acidic residues | ebi.ac.uk |
| Substrate | Single-stranded pre-rRNA at cleavage site D | pnas.orgnih.gov |
Zinc Ribbon Domain
| Characteristic | Description | Reference |
|---|---|---|
| Structure | Small, independently folded domain | tandfonline.com |
| Cofactor | Coordinates one zinc ion (Zn2+) | ebi.ac.uknih.gov |
| Putative Function | Structural stability, potential role in molecular interactions | tandfonline.compnas.org |
Structural Features and Their Functional Implications in Human NOB1
The spatial arrangement of the PIN and zinc ribbon domains, connected by a linker region, has significant implications for the function of human NOB1. The protein's ability to act as an endonuclease is directly tied to the integrity of its PIN domain and the correct presentation of the active site to the pre-rRNA substrate. pnas.orgnih.gov The zinc ribbon domain, by maintaining structural stability, likely ensures that the catalytic PIN domain is properly oriented for its enzymatic function. tandfonline.com Furthermore, studies on yeast Nob1 suggest that the protein can form tetramers, and that the PIN domain itself may be responsible for this multimerization. pnas.orgnih.gov This oligomerization could be a crucial aspect of its function, potentially creating a channel to accommodate the single-stranded RNA substrate. pnas.org The interaction of NOB1 with other proteins, such as PNO1 (partner of Nob1), is also a key functional feature, with PNO1 thought to regulate the endonuclease activity of NOB1. researchgate.net
Sequence Conservation and Evolutionary Divergence in Human NOB1 Homologs
The NOB1 protein is highly conserved throughout evolution, with orthologs identified in a wide array of eukaryotic species, as well as in archaea. tandfonline.comebi.ac.ukebi.ac.uk This high degree of conservation underscores its fundamental role in ribosome biogenesis, a process that is essential for all life. Sequence alignments of NOB1 homologs from various species, including human, mouse, zebrafish, and yeast, reveal a strong conservation of the core PIN and zinc ribbon domains. tandfonline.com The acidic residues of the PIN domain's active site are particularly well-conserved. tandfonline.com
While the core domains are highly conserved, the linker region connecting them exhibits more variability in both length and sequence, especially between lower and higher eukaryotes. tandfonline.com This divergence in the linker region may reflect species-specific adaptations in the regulation of ribosome biogenesis. The evolutionary conservation of NOB1's primary structure and domain architecture highlights the critical and ancient nature of its function in cellular life. nih.gov
Cellular Distribution and Expression Profiles of Human Nob1 Protein
Subcellular Localization of Human NOB1 Protein
The subcellular localization of human NOB1 protein is dynamic and appears to be dependent on its functional state within the cell, particularly in the context of ribosome maturation. Research indicates its presence in multiple cellular compartments, including the nucleus, nucleolus, and cytoplasm.
Nuclear Distribution
Human NOB1 protein has been frequently reported to be primarily localized in the nucleus. Several studies indicate a prevalent nuclear distribution for the protein. nih.govebi.ac.ukgoogle.comyeastgenome.org As a nucleoprotein, it is known to interact with components within the nucleus. nih.gov It is also described as being present in the nucleoplasm. ebi.ac.uknih.gov Its nuclear presence is consistent with its early roles in the biogenesis pathway of the small ribosomal subunit, which commences in the nucleus. uniprot.org
Nucleolar Presence
Within the nucleus, human NOB1 protein is found in the nucleolus. It is involved in the assembly of the small subunit (SSU) processome, which is the initial precursor of the small eukaryotic ribosomal subunit and is assembled within the nucleolus. nih.gov NOB1 has been shown to associate with the 90S pre-ribosome in the nucleolus. uniprot.org This localization highlights its essential function in the early stages of rRNA processing and ribosome assembly that occur in this prominent nuclear structure.
Cytoplasmic Localization
Beyond its nuclear and nucleolar presence, human NOB1 protein is also detected in the cytoplasm. While some studies emphasize its nuclear localization, others report a significant cytoplasmic pool. According to the Human Protein Atlas, NOB1 is mainly localized to the cytosol, with additional localization observed at focal adhesion sites. It is also broadly described as being present in the cytoplasm in other contexts. nih.gov Its cytoplasmic localization is crucial for the later stages of 40S ribosomal subunit maturation, which are finalized in the cytoplasm. uniprot.org In gastric cancer tissue, NOB1 protein has been observed with diffuse expression in both the cytoplasm and nucleus. Furthermore, NOB1 occupies the mRNA binding cleft in pre-40S particles in the cytoplasm, preventing premature interaction with mRNA until maturation is complete.
Tissue-Specific Expression Patterns of Human NOB1 Protein
Studies on the tissue distribution of human NOB1 protein have revealed varying levels of expression across different human tissues. While some tissues show higher expression, it appears to be present in a wide range of tissues, suggesting a generally ubiquitous, albeit sometimes at lower levels, requirement for this protein.
The varying reports on expression levels across different tissues might be attributed to the sensitivity of the detection methods used in different studies.
Below is a summary of reported tissue expression patterns for human NOB1 protein:
| Tissue | Reported Expression Level | Source(s) |
| Liver | Main / Detected | nih.govebi.ac.ukgoogle.com |
| Lung | Main / Detected | nih.govebi.ac.ukgoogle.com |
| Spleen | Main / Detected | nih.govebi.ac.ukgoogle.com |
| Placenta | Detected | |
| Endothelial cells | Detected | |
| Kidney | Detectable (lower level) | ebi.ac.uk |
| Prostate | Detectable (lower level) | ebi.ac.uk |
| Ovary | Detectable (lower level) | ebi.ac.uk |
| Colon | Detectable (lower level) | ebi.ac.uk |
| Pancreas | Detected in body / No detection in one study | ebi.ac.uk |
| Heart | No detection | ebi.ac.uk |
| Brain | No detection | ebi.ac.uk |
| Thymus | No detection | ebi.ac.uk |
| Testis | No detection | ebi.ac.uk |
| Small intestine | No detection | ebi.ac.uk |
| Peripheral blood leukocyte | No detection | ebi.ac.uk |
| All tissues (RNA) | Detected in all | yeastgenome.org |
Core Biological Functions of Human Nob1 Protein
Role in Ribosomal RNA (rRNA) Processing
NOB1 is a key enzyme in the processing pathway of ribosomal RNA (rRNA), specifically in the maturation of the 18S rRNA component of the small ribosomal subunit uniprot.orgabcam.comspandidos-publications.comebi.ac.uknih.govnih.govnih.govgenecards.orgthermofisher.commarrvel.orgabbexa.comresearchgate.net. This process is critical for the formation of functional ribosomes, the cellular machinery responsible for protein synthesis.
Cleavage of 20S Pre-rRNA to Mature 18S rRNA
A primary function of NOB1 is its endonuclease activity, which is essential for the final cleavage step in the maturation of the 18S rRNA uniprot.orgabcam.comebi.ac.uknih.govnih.govnih.govthermofisher.commarrvel.orgabbexa.com. Ribosome biogenesis involves a series of precise cleavages of a large precursor rRNA molecule. In eukaryotes, the 18S rRNA is derived from a 35S or 45S precursor rRNA through several intermediate steps. One of the late intermediates is the 20S pre-rRNA nih.govnih.govthermofisher.commarrvel.org. NOB1 is responsible for cleaving this 20S pre-rRNA to generate the mature 18S rRNA nih.govnih.govthermofisher.commarrvel.org. This cleavage event typically occurs in the cytoplasm after the pre-ribosomal particle has been exported from the nucleus ebi.ac.uknih.govnih.govresearchgate.netnih.gov.
Specific Cleavage Site Analysis (e.g., D-site)
The specific site at which NOB1 cleaves the 20S pre-rRNA is known as the D-site spandidos-publications.comebi.ac.uknih.govnih.govnih.govthermofisher.commarrvel.orgresearchgate.net. This site is located at the 3' end of the 18S rRNA sequence, within the internal transcribed spacer 1 (ITS1) region of the pre-rRNA researchgate.netnih.gov. The endonuclease activity of NOB1 is mediated by its PIN domain abcam.comebi.ac.uknih.govtandfonline.com. Studies, particularly in yeast models, have shown that mutations in the conserved acidic residues within the PIN domain abolish the ability of NOB1 to cleave the 20S pre-rRNA at the D-site, supporting its role as the D-site endonuclease nih.gov. While NOB1 associates with pre-ribosomal particles relatively early in the maturation process, its nuclease activity at the D-site is tightly regulated and inhibited until the later stages of 40S subunit maturation in the cytoplasm ebi.ac.uknih.govnih.govresearchgate.netnih.gov. This controlled cleavage ensures that the 18S rRNA is only finalized when the pre-40S subunit is near completion and ready for translation.
Contribution to Ribosome Biogenesis
Beyond its direct role in rRNA processing, NOB1 is an integral component of the complex machinery involved in the biogenesis of the 40S ribosomal small subunit uniprot.orgabcam.comebi.ac.ukalliancegenome.orgyeastgenome.orgtandfonline.comnih.govelifesciences.orgnih.govgenecards.orgplos.org. The formation of functional ribosomal subunits is a highly coordinated process involving numerous ribosomal proteins and assembly factors.
Maturation of the 40S Ribosomal Small Subunit
NOB1 participates in the late stages of 40S ribosomal subunit maturation tandfonline.comnih.govelifesciences.orgnih.gov. This maturation involves a series of conformational changes, the incorporation of ribosomal proteins, and the release of various assembly factors nih.govoup.com. The endonuclease activity of NOB1 at the D-site of the 20S pre-rRNA is considered one of the final steps in achieving a translation-competent 40S subunit nih.govelifesciences.orgnih.gov. The timely and accurate cleavage by NOB1 is crucial for releasing the mature 18S rRNA from its precursor and allowing the 40S subunit to adopt its final functional conformation nih.govelifesciences.org.
Involvement in Proteasome Maturation and Assembly
In addition to its well-established role in ribosome biogenesis, NOB1 has also been implicated in the maturation and assembly of the proteasome, particularly the 20S proteasome abcam.comspandidos-publications.comebi.ac.ukalliancegenome.orgyeastgenome.orgnih.gov. This function was initially identified through studies in yeast, where Nob1p was found to associate with the 26S proteasome ebi.ac.ukyeastgenome.orgnih.gov.
Research suggests that NOB1 facilitates the maturation of the 20S proteasome abcam.comspandidos-publications.com. Following its role in this process, NOB1 is reported to be degraded by the 26S proteasome, a mechanism that contributes to the completion of 26S proteasome biogenesis abcam.comspandidos-publications.com. This dual involvement in both ribosome and proteasome biogenesis highlights a potential role for NOB1 in coordinating cellular protein homeostasis by influencing both protein synthesis and degradation pathways spandidos-publications.com. While the role in ribosome biogenesis is considered a primary function, the involvement in proteasome maturation suggests a broader impact on cellular protein handling.
Compound Information
| Compound Name | PubChem CID |
| Human NOB1 Protein (HP-10 protein, human) | 28987 |
Data Table: Key Interactions of Human NOB1 in Pre-40S Ribosome Maturation
| Interacting Partner | Role in Pre-40S Maturation | Relationship with NOB1 | Source(s) |
| PNO1 | Partner of NOB1, masks D-site | Interacts with NOB1, prevents premature cleavage | abcam.comtandfonline.comnih.govnih.govresearchgate.netplos.org |
| RIOK1 (RIO1) | Atypical kinase, triggers PNO1 dissociation | Helps displace PNO1, activating NOB1 | nih.govelifesciences.orgplos.orgoup.com |
| DIM1 | rRNA methyltransferase | Interacts with NOB1 and PNO1, binds near 18S 3' end | tandfonline.complos.orgoup.com |
| TSR1 | GTPase-like protein | Associates with pre-40S, interacts with other factors | elifesciences.orgplos.orgoup.com |
| 20S pre-rRNA | Substrate for cleavage | Cleaved by NOB1 at the D-site | uniprot.orgabcam.comnih.govnih.govnih.govthermofisher.commarrvel.orgresearchgate.net |
Molecular Mechanisms of Human Nob1 Protein Action
Endoribonuclease Activity of Human NOB1
Human NOB1 functions as a specialized endoribonuclease, tasked with the singular responsibility of cleaving the 20S pre-rRNA at a specific location known as site D. This cleavage event generates the mature 3' end of the 18S rRNA, a critical step for the formation of a translationally competent 40S ribosomal subunit. The primary catalytic activity of NOB1 resides within its N-terminal PilT N-terminus (PIN) domain. nih.govpnas.org This domain is a hallmark of a superfamily of nucleases and is characterized by a conserved structural fold and a set of acidic active site residues. nih.govnih.gov
Catalytic Mechanism of RNA Cleavage
The PIN domain of human NOB1 employs a metal-dependent hydrolytic mechanism to cleave the phosphodiester backbone of the pre-rRNA. While the precise catalytic mechanism for human NOB1 is inferred from studies of homologous PIN domains, it is understood to involve a coordinated effort between conserved acidic amino acid residues within the active site and one or more divalent metal ions. nih.govpnas.orgnih.gov These acidic residues, typically aspartate or glutamate, are crucial for positioning the metal ion(s) and a catalytic water molecule.
The proposed mechanism involves the activation of a water molecule by the metal ion, which then acts as a nucleophile, attacking the scissile phosphate (B84403) in the pre-rRNA backbone. The metal ion, acting as a Lewis acid, stabilizes the developing negative charge on the pentacovalent transition state. Subsequently, the 2'-hydroxyl group of the ribose likely participates in the reaction, and the phosphodiester bond is cleaved, resulting in a 5'-phosphate and a 3'-hydroxyl group at the newly formed termini. Mutation of the conserved acidic residues in the PIN domain has been shown to abolish the catalytic activity of NOB1, underscoring their essential role in the cleavage process. nih.govpnas.org
Role of Metal Ion Binding in Catalysis
Metal ions are indispensable for the endoribonuclease function of human NOB1, playing both structural and catalytic roles. The protein contains a zinc ribbon domain, a distinct structural motif characterized by the coordination of a zinc ion by cysteine residues. nih.gov This zinc finger-like domain is not directly involved in the catalytic cleavage of RNA but is essential for the proper folding and stability of the protein. wikipedia.orgnih.gov Crucially, the zinc ribbon domain mediates the recruitment of NOB1 to the pre-40S ribosomal particle through interactions with the pre-rRNA. nih.gov
Within the catalytic PIN domain, one or more divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺), are required for enzymatic activity. nih.govebi.ac.uk These metal ions are coordinated by the conserved acidic residues in the active site and are thought to play several key roles in the catalytic cycle. nih.govnih.gov They can help to correctly orient the RNA substrate for cleavage, activate a water molecule to serve as the nucleophile, and stabilize the negatively charged transition state of the reaction. pdbj.orgnih.gov The precise coordination of these metal ions is critical for the efficiency and specificity of the RNA cleavage reaction.
Mechanism of Pre-rRNA Substrate Recognition by Human NOB1
The fidelity of 18S rRNA maturation hinges on the ability of NOB1 to recognize and cleave its specific pre-rRNA substrate with high precision. NOB1's binding site is centered around the 3'-end of the 18S rRNA and the beginning of the internal transcribed spacer 1 (ITS1). nih.govresearchgate.net Structural and biochemical studies have revealed that NOB1 specifically recognizes the single-stranded nature of the cleavage site D. nih.govpnas.orgresearchgate.net This is a crucial feature, as it prevents the cleavage of duplexed RNA regions.
The recognition of the substrate is a multi-domain effort. While the PIN domain is responsible for the catalytic cleavage, it also contributes to binding at the cleavage site. nih.govpnas.org The zinc ribbon domain, as mentioned, is vital for tethering NOB1 to the pre-40S particle, placing it in proximity to its target site. nih.gov Research indicates that NOB1 interacts with both helix 44 of the 18S rRNA and regions within ITS1. nih.gov This interaction with elements beyond the immediate cleavage site likely contributes to the specificity and stability of the NOB1-substrate complex. The cooperative binding of NOB1 with its partner protein, PNO1, also plays a significant role in substrate recognition and the regulation of cleavage timing. nih.gov
| Domain of Human NOB1 | Function in Substrate Recognition |
| PIN Domain | Binds to the single-stranded cleavage site D and contains the catalytic active site. |
| Zinc Ribbon Domain | Recruits and tethers NOB1 to the pre-40S ribosomal particle in the vicinity of the cleavage site. |
Conformational Dynamics of Human NOB1 During Function
The endoribonuclease activity of human NOB1 is tightly regulated to ensure that cleavage of the pre-rRNA occurs only at the appropriate time and place in the ribosome assembly pathway. This regulation is achieved through significant conformational changes in NOB1, primarily controlled by its interaction with the protein PNO1 (Partner of NOB1). nih.govresearchgate.net
In the cytoplasm, within the late pre-40S particle, NOB1 is maintained in an inactive conformation. nih.govnih.gov Cryo-electron microscopy (cryo-EM) structures have revealed that in this state, PNO1 is bound to the pre-rRNA in a manner that sterically hinders the access of NOB1's catalytic PIN domain to the cleavage site D. elifesciences.org This inactive state prevents premature cleavage of the 20S pre-rRNA.
| State of Human NOB1 | Interacting Partner(s) | Conformation | Catalytic Activity |
| Inactive | PNO1, pre-rRNA | PIN domain is sterically hindered from accessing the cleavage site. | Inhibited |
| Active | pre-rRNA | PIN domain is positioned at the cleavage site D. | Enabled |
Regulation of Human Nob1 Protein Activity
Post-Translational Modifications and Human NOB1 Regulation
Post-translational modifications (PTMs) are critical for modulating the function of proteins, and NOB1 is subject to several such modifications that influence its activity, stability, and interactions. These modifications act as molecular switches, allowing the cell to fine-tune NOB1's role in response to various cellular signals.
Phosphorylation Events and Functional Impact
Phosphorylation is a key PTM that can dramatically alter a protein's function. While a comprehensive understanding of NOB1 phosphorylation is still emerging, several potential phosphorylation sites have been identified on the human NOB1 protein. The functional consequences of these phosphorylation events are an active area of research, with implications for regulating NOB1's enzymatic activity and its interactions with other proteins. The atypical kinase RIOK1 has been implicated in the final stages of 40S ribosomal subunit maturation, a process where NOB1 is a key player. RIOK1 is thought to facilitate the release of the NOB1-PNO1 complex from the mature 40S subunit, a critical step for the ribosome to become translationally active. While direct phosphorylation of NOB1 by RIOK1 has not been definitively established, the involvement of a kinase in this late maturation step suggests that phosphorylation events are likely crucial for the precise timing of NOB1's function.
Furthermore, silencing of NOB1 in colorectal cancer cells has been shown to increase the phosphorylation levels of key signaling proteins such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, suggesting an indirect role of NOB1 in regulating cellular signaling pathways that are themselves controlled by phosphorylation. nih.gov
Regulatory Protein Interactions Modulating Human NOB1 Function
NOB1's function is tightly controlled through its dynamic interactions with a host of other proteins. These interactions are fundamental to its role in ribosome biogenesis, ensuring that its endonuclease activity is executed at the correct time and place.
The most well-characterized regulatory interaction of NOB1 is with the Partner of NOB1 (PNO1). PNO1 binds to NOB1 and plays a multifaceted role in regulating its function. PNO1 stabilizes NOB1 on the pre-40S ribosomal subunit, preventing its premature dissociation. researchgate.net Crucially, the interaction with PNO1 is thought to inhibit the endonuclease activity of NOB1. wikipedia.org This inhibition is essential to prevent the premature cleavage of the 20S pre-rRNA before the 40S subunit has undergone other necessary maturation steps. The release of this inhibition is a critical, yet not fully understood, step in the final maturation of the 18S rRNA.
The kinase RIOK1 is also a key interaction partner in the final stages of 40S subunit maturation. It is believed that RIOK1, through its kinase activity, triggers the dissociation of the NOB1-PNO1 complex from the mature 40S subunit, thereby allowing the ribosome to engage in translation.
The following table summarizes key interacting partners of human NOB1 and their putative functions in regulating its activity.
| Interacting Protein | Function in NOB1 Regulation | Cellular Process |
|---|---|---|
| PNO1 (Partner of NOB1) | Stabilizes NOB1 on pre-40S subunits and inhibits its endonuclease activity. | Ribosome biogenesis |
| RIOK1 (RIO kinase 1) | Facilitates the release of the NOB1-PNO1 complex from the mature 40S subunit. | Ribosome biogenesis |
| Ribosomal Proteins | Forms a dynamic interaction network within the pre-40S particle to coordinate maturation steps. | Ribosome biogenesis |
Cellular Context-Dependent Regulation of Human NOB1 Activity
The regulation of NOB1 activity is highly dependent on the cellular state, with its expression and function being markedly different in normal versus pathological conditions, particularly in cancer.
In numerous types of cancer, including prostate, breast, ovarian, lung, and colorectal cancer, NOB1 is significantly upregulated. nih.govspandidos-publications.com This overexpression is often correlated with increased tumor growth, proliferation, and poor prognosis, suggesting that NOB1 acts as an oncogene. nih.gov The heightened demand for protein synthesis in rapidly dividing cancer cells provides a rationale for the increased levels of NOB1, a key factor in ribosome production.
The regulation of NOB1 in the context of the cell cycle is also of critical importance. Studies have shown that the silencing of NOB1 expression can lead to cell cycle arrest at the G0/G1 phase. spandidos-publications.comnih.gov Downregulation of NOB1 has been observed to inhibit the expression of cyclin D1 and cyclin D3, key regulators of the G1/S transition, while increasing the expression of the cell cycle inhibitor p21. spandidos-publications.com This indicates that NOB1 plays a crucial role in promoting cell cycle progression, and its dysregulation in cancer cells contributes to their uncontrolled proliferation.
Furthermore, the expression of NOB1 is also regulated at the post-transcriptional level by non-coding RNAs, such as microRNAs (miRNAs). Several tumor-suppressive miRNAs have been identified to directly target NOB1 mRNA for degradation or translational repression. For instance, miR-326 has been shown to target NOB1 in colorectal carcinoma, and its downregulation in cancer leads to increased NOB1 levels and enhanced tumor progression. nih.gov
The table below provides an overview of the impact of NOB1 dysregulation in various cancer types.
| Cancer Type | Effect of NOB1 Overexpression | Consequences of NOB1 Silencing |
|---|---|---|
| Prostate Cancer | Elevated expression in tumor tissues. nih.gov | Inhibition of proliferation, G0/G1 phase arrest. nih.gov |
| Non-Small Cell Lung Cancer | Associated with tumor progression. spandidos-publications.com | Inhibition of proliferation, G0/G1 phase arrest, decreased cyclin D1/D3, increased p21. spandidos-publications.com |
| Ovarian Cancer | Increased expression. spandidos-publications.com | Suppression of cell proliferation and survival. spandidos-publications.com |
| Colorectal Cancer | Upregulated in tumor tissues. nih.gov | Inhibition of proliferation, induction of apoptosis, increased phosphorylation of JNK, ERK, and p38. nih.govnih.gov |
| Breast Cancer | Increased expression. spandidos-publications.com | Not specified in the provided context. |
| Hepatocellular Carcinoma | Increased expression. spandidos-publications.com | Not specified in the provided context. |
Interactions of Human Nob1 Protein
Protein-Protein Interaction Networks of Human NOB1
NOB1 participates in intricate protein-protein interaction networks, particularly within the pre-ribosomal complexes. These associations are dynamic and essential for the coordinated steps of ribosome maturation.
Interaction with Partner of NOB1 Homolog (PNO1)
A well-established and functionally significant interaction of human NOB1 is with the protein Partner of NOB1 Homolog (PNO1), also referred to as Dim2. nih.govresearchgate.nettandfonline.comtandfonline.complos.orgplos.orgresearchgate.net This interaction is considered crucial for the final steps of 18S ribosomal RNA (rRNA) maturation. tandfonline.com PNO1 acts as a regulatory partner, capable of shielding or masking the pre-rRNA cleavage site from NOB1, thereby preventing premature endonucleolytic activity. researchgate.netplos.org The stable interaction between NOB1 and PNO1 involves specific protein domains. tandfonline.com Dissociation of PNO1 from the complex is linked to the activation of NOB1's endonuclease function, allowing cleavage of the pre-rRNA. researchgate.net Studies utilizing techniques like TurboID proximity labeling have identified a significant overlap in the interaction proteomes of PNO1 and NOB1, indicating their close functional relationship and involvement in shared biological processes, including mRNA translation. researchgate.net
A summary of the interaction between NOB1 and PNO1 is presented below:
| Interacting Protein | Relationship with NOB1 | Functional Significance |
| PNO1 (Dim2) | Stable binding partner | Prevents premature pre-rRNA cleavage by NOB1; regulates NOB1 activity. researchgate.nettandfonline.complos.org |
Associations with Ribosomal Proteins
As a component of the pre-40S ribosomal complex, NOB1 associates with numerous small subunit ribosomal proteins. nih.gov Specific interactions have been identified between human NOB1 and ribosomal proteins Rps5 and Rps14. plos.org These ribosomal proteins are reported to be required for the NOB1-dependent cleavage step during 18S rRNA maturation. plos.org Furthermore, the binding of PNO1, which interacts with NOB1, has been shown to affect the association of ribosomal protein Rps26 by obstructing its binding site on the pre-ribosome. plos.orgresearchgate.net
Key ribosomal protein associations involving NOB1 are summarized below:
| Interacting Partner | Relationship with NOB1 | Functional Significance |
| Ribosomal Proteins | Part of the pre-40S complex; specific interactions. nih.gov | Essential for the structural integrity and maturation of the 40S ribosomal subunit. plos.org |
| Rps5 | Interacts directly or indirectly with NOB1. plos.org | Required for NOB1-dependent pre-rRNA cleavage. plos.org |
| Rps14 | Interacts directly or indirectly with NOB1. plos.org | Required for NOB1-dependent pre-rRNA cleavage. plos.org |
| Rps26 | Binding affected by NOB1-interacting protein PNO1. plos.orgresearchgate.net | Binding site is blocked by PNO1 in pre-40S particles. plos.orgresearchgate.net |
Complex Formation with Other Ribosome Assembly Factors (e.g., RIOK1, Dim1, Tsr1)
Human NOB1 is found in a complex with several other non-ribosomal assembly factors that are transiently associated with late cytoplasmic pre-40S ribosomal particles. These factors include the atypical kinase RIOK1 (also known as Rio1 or Rio2 in some contexts), the methyltransferase Dim1 (also known as DIMT1), and the GTPase-like protein Tsr1. plos.orgresearchgate.netoup.comrupress.orgresearchgate.netstring-db.org RIOK1 plays a regulatory role, utilizing its ATPase activity to trigger conformational changes that facilitate the release of NOB1 and PNO1 from the pre-40S subunit, which is necessary for the final maturation and subsequent translation competence. tandfonline.complos.orgrupress.org Dim1 is a methyltransferase that modifies specific adenosines in the 18S rRNA and is present in the same pre-ribosomal complex as NOB1. plos.orgoup.com Tsr1 is another essential assembly factor that associates with the pre-40S particle until late maturation stages in the cytoplasm and interacts with other factors in the complex, including RIOK1. plos.orgresearchgate.netoup.com RIOK1 has been shown to interact directly or indirectly with NOB1, Dim1, and Tsr1 within this complex. plos.org
Interactions with other ribosome assembly factors are summarized below:
| Interacting Protein | Relationship with NOB1 | Functional Significance |
| RIOK1 (Rio1/Rio2) | Component of the late pre-40S complex; interacts with NOB1. plos.orgoup.comrupress.orgstring-db.org | Regulates the release of NOB1 and PNO1 from pre-40S particles, crucial for final maturation. tandfonline.complos.orgrupress.org |
| Dim1 (DIMT1) | Component of the late pre-40S complex; interacts with RIOK1. plos.orgoup.com | Methylates specific residues in the 18S rRNA. plos.orgoup.com |
| Tsr1 | Component of the late pre-40S complex; interacts with RIOK1. plos.orgresearchgate.netoup.com | Essential ribosome assembly factor present until late cytoplasmic maturation; interacts with other assembly factors. plos.orgresearchgate.netoup.com |
Interaction with 26S Proteasome Components
Evidence, particularly from studies in yeast (Saccharomyces cerevisiae), suggests an association between NOB1 and the 26S proteasome. physiology.orgnih.govyeastgenome.org In yeast, the NOB1 homolog, Nob1p, associates with the 19S regulatory particle of the 26S proteasome and is involved in the maturation and assembly of the proteasome. nih.govspandidos-publications.com While much of the detailed understanding comes from yeast models, the conserved nature of these processes suggests a similar role for human NOB1 in proteasome biogenesis or function. spandidos-publications.comresearchgate.net This interaction highlights a potential link between ribosome biogenesis and protein degradation pathways mediated by NOB1.
The interaction with the 26S proteasome is outlined below:
| Interacting Complex | Relationship with NOB1 | Functional Significance |
| 26S Proteasome | Association observed, particularly with the 19S regulatory particle in yeast. physiology.orgnih.govyeastgenome.org | Implicated in proteasome maturation and biogenesis, suggesting a link between ribosome assembly and protein degradation. spandidos-publications.comresearchgate.net |
Protein-RNA Interactions of Human NOB1
Beyond its protein-protein interactions, a defining characteristic of human NOB1 is its ability to bind to ribosomal RNA precursors, which is fundamental to its role as an endonuclease in rRNA processing.
Binding to Pre-rRNA Substrates
Human NOB1 functions as an endonuclease critical for the final processing of the 20S pre-rRNA precursor into the mature 18S rRNA, a key component of the 40S ribosomal subunit. uniprot.orgthermofisher.comnih.gov This processing involves a specific cleavage event at site D within the pre-rRNA molecule. thermofisher.comnih.gov Research indicates that NOB1 directly binds to pre-rRNA substrates containing this cleavage site. nih.gov The binding involves interactions with specific regions of the pre-rRNA, including helix 44 (H44) of the 18S rRNA, located around cleavage site D, as well as regions near cleavage site A2. nih.gov The PIN nuclease domain of NOB1 is directly involved in making contacts with the pre-rRNA at site D, positioning the enzyme for cleavage. nih.gov The binding of NOB1 to pre-rRNA can be cooperative with its partner protein PNO1. nih.gov
Details of NOB1's pre-rRNA binding are shown below:
| RNA Substrate | Binding Region(s) | Functional Significance |
| 20S pre-rRNA | Cleavage site D; Helix 44 (H44) of 18S rRNA; regions near cleavage site A2. nih.gov | Substrate for NOB1's endonucleolytic activity, leading to mature 18S rRNA. uniprot.orgthermofisher.comnih.govnih.gov |
Specific RNA Recognition Motifs and Binding Sites
The ability of human NOB1 to bind and process RNA is mediated by specific protein domains that recognize and interact with defined RNA sequences and structures within ribosomal RNA precursors. Two key domains identified in NOB1 are the PIN domain and a zinc ribbon-like domain. genecards.orguniprot.orgnih.govstjohnslabs.comthermofisher.com
The PIN domain is a nuclease domain and is catalytically active in cleaving RNA. nih.gov This domain is specifically required for the crucial D-site cleavage within the 20S pre-rRNA, a precursor to the mature 18S rRNA found in the 40S ribosomal subunit. nih.gov This endonucleolytic cleavage at the 3' end of the 18S rRNA is a late step in small ribosomal subunit maturation, occurring after the preribosomal subunit has been exported to the cytoplasm. uniprot.orgnih.govuniprot.org
The zinc ribbon-like domain is another motif found in NOB1 that is often implicated in RNA binding. genecards.orgstjohnslabs.com While the precise role of the zinc ribbon in human NOB1's RNA interaction requires further detailed study, such domains commonly contribute to the specificity and stability of protein-RNA complexes. The presence of these distinct RNA-binding and nuclease domains underscores NOB1's specialized function in recognizing and processing ribosomal RNA during biogenesis.
| Domain | Function | Role in RNA Interaction/Processing |
| PIN domain | Nuclease activity | Required for D-site cleavage in 20S pre-rRNA |
| Zinc ribbon-like domain | Often involved in nucleic acid binding | Likely contributes to RNA recognition and binding |
Participation of Human Nob1 Protein in Cellular Processes and Pathways
Coordination of Ribosome Biogenesis with Cellular Growth Control
NOB1 plays an essential role in the late stages of 40S ribosomal subunit biogenesis. stjohnslabs.comresearchgate.net Specifically, it functions as an endonuclease required for the cleavage of the 20S pre-rRNA intermediate at site D, a critical step in producing the mature 18S rRNA component of the 40S ribosomal subunit. nih.govresearchgate.net This function is often carried out in conjunction with interaction partners like PNO-1 (partner of Nob1p), which regulates NOB1's enzymatic activity. researchgate.net
Ribosome biogenesis is a highly energy-consuming process that is tightly coordinated with cellular growth and proliferation. Since NOB1 is integral to this fundamental process, its activity and regulation are intrinsically linked to the cell's capacity for growth and division. nih.govresearchgate.net Abnormalities in ribosome biogenesis, potentially stemming from NOB1 dysfunction or altered expression, can impact cellular growth control mechanisms. nih.gov
Influence on Cellular Protein Homeostasis
Beyond its role in ribosome synthesis, NOB1 is also implicated in the ubiquitin-proteasome pathway (UPP), a major cellular system for protein degradation. nih.govcreative-diagnostics.com It is considered an essential nuclear protein required for the biogenesis of the 26S proteasome. nih.govcreative-diagnostics.com NOB1 is speculated to act as a chaperone, facilitating the assembly of the 20S proteasome core particle with the 19S regulatory particle in the nucleus to form the mature 26S proteasome. creative-diagnostics.com
Dysfunction or abnormal expression of NOB1 can disrupt the ubiquitin-proteasome system, potentially leading to the accumulation of polyubiquitinated proteins within cells. nih.gov This accumulation can impair the degradation of various proteins, including oncoproteins and tumor suppressor proteins, thereby affecting cellular protein homeostasis and potentially contributing to processes like tumorigenesis by blocking the apoptosis of mutant cells. nih.gov
Impact on Cell Proliferation and Apoptosis Mechanisms
Given its central roles in ribosome biogenesis and the ubiquitin-proteasome system, NOB1 significantly influences cellular proliferation and apoptosis. nih.goveurekaselect.com Abnormal expression levels of NOB1 have been frequently observed in various cancers and are associated with cancer growth and poor prognosis. nih.goveurekaselect.com
Research indicates that modulating NOB1 expression can impact the proliferative and apoptotic capabilities of cancer cells. For instance, downregulation of NOB1 has been shown to suppress cell proliferation and induce apoptosis in certain cancer cell types, such as ovarian cancer and oral squamous cell carcinoma cells. nih.goveurekaselect.com This suggests that NOB1's contribution to ribosome biogenesis and protein degradation pathways is critical for maintaining the balance between cell survival and programmed cell death. nih.govresearchgate.net
Linkages to Cellular Signaling Pathways (e.g., JNK signaling, MAPK signaling)
Studies have begun to explore the connections between NOB1 and cellular signaling pathways. One specific pathway that has been linked to NOB1 is the JNK signaling pathway. Research in laryngeal cancer cells suggests that silencing NOB1 can inhibit cell growth and metastasis through the regulation of the JNK signaling pathway. eurekaselect.com
While the precise mechanisms and the extent of NOB1's interaction with other major signaling cascades like MAPK signaling require further detailed investigation, the observed link with JNK signaling highlights the potential for NOB1 to be integrated into complex cellular signaling networks that govern processes such as proliferation, survival, and stress responses. eurekaselect.com
Potential Role in mRNA Degradation Pathways
Emerging evidence suggests a probable role for Human NOB1 protein in mRNA degradation pathways. stjohnslabs.comanticorps-enligne.frcusabio.cn Although the exact mechanisms and substrates are not yet fully elucidated, this potential function aligns with NOB1's known capacity as an RNA-binding protein and its involvement in RNA metabolism and stability. stjohnslabs.comeurekaselect.comcusabio.cn Further research is needed to define the specific contributions of NOB1 to mRNA turnover and how this role integrates with its other cellular functions.
Evolutionary Conservation of Human Nob1 Protein
Comparative Analysis of NOB1 Homologs Across Eukaryotic Lineages
Orthologous sequences of NOB1 have been identified across a wide range of eukaryotic lineages, including mammals, fungi, plants, and protists researchgate.netresearchgate.net. This broad distribution underscores its fundamental role in cellular processes conserved throughout eukaryotic evolution. Comparative analyses reveal significant sequence similarity among these homologs, particularly in the core functional domains researchgate.netresearchgate.net.
Interestingly, NOB1 homologs are also found in many archaea, with the exception of the Korarchaeota branch researchgate.netresearchgate.net. This suggests that the RNA cleavage step catalyzed by NOB1 is largely conserved even between these distinct domains of life researchgate.netresearchgate.net.
Conservation of Core Functions and Domain Structures
The core function of NOB1, the endonucleolytic cleavage of pre-rRNA, is remarkably conserved across species researchgate.netresearchgate.net. In yeast, Nob1 mediates the processing of 20S pre-rRNA at site D to generate the mature 18S rRNA, a function that is also carried out by its human counterpart researchgate.netebi.ac.ukresearchgate.net. This conserved function is directly linked to the presence of conserved protein domains within the NOB1 structure.
All identified NOB1 homologs contain a PIN domain and a zinc ribbon domain researchgate.netresearchgate.net. The PIN domain is a characteristic feature of a superfamily of ribonucleases and is essential for the endonucleolytic cleavage activity of NOB1 ebi.ac.ukresearchgate.netoup.comebi.ac.uktandfonline.com. This domain is identified by the presence of strictly conserved acidic residues thought to be required for catalytic activity researchgate.netebi.ac.uk. Mutagenesis studies on an archaeal Nob1 homolog have identified specific aspartate residues within the PIN domain that are crucial for the endonucleolytic cleavage activity researchgate.netoup.com. Three of these aspartates (D12, D82, and D100 in P. horikoshii Nob1) are conserved in all archaeal and eukaryotic sequences of Nob1 researchgate.netresearchgate.net.
The zinc ribbon domain is another conserved feature, containing four highly conserved cysteine residues that coordinate a single zinc ion researchgate.netebi.ac.ukresearchgate.net. While the precise function of the zinc ribbon domain is not fully understood, it is believed to be involved in RNA binding or stabilizing the interaction with pre-rRNA tandfonline.com. Structural analysis of archaeal Nob1 has confirmed the presence of both the PIN and zinc ribbon domains, connected by a flexible linker researchgate.net.
The conservation of these domains and key catalytic residues highlights the evolutionary pressure to maintain the essential ribonuclease activity of NOB1 for ribosome biogenesis.
Here is a table summarizing conserved domains and their functions:
| Domain | Conservation Across Lineages | Proposed Function(s) | Key Conserved Residues (Example from P. horikoshii Nob1) |
| PIN domain | Eukaryotes, Archaea | Endonucleolytic cleavage of pre-rRNA | D12, D82, D100 (Aspartate) |
| Zinc ribbon domain | Eukaryotes, Archaea | RNA binding, Stabilization of pre-rRNA interaction | Four conserved Cysteine residues |
Species-Specific Adaptations and Regulatory Differences
Despite the strong conservation of core functions and domain structures, species-specific adaptations and regulatory differences exist among NOB1 homologs. These variations can manifest in sequence length, particularly in linker regions between domains, and in interactions with species-specific protein partners involved in ribosome assembly or other cellular processes researchgate.netresearchgate.nettandfonline.comtandfonline.com.
Species-specific interactions with other ribosome biogenesis factors also contribute to regulatory differences. In humans, NOB1 forms a complex with PNO1 (partner of Nob1p), which regulates NOB1's enzymatic function and together mediates the cleavage of 20S rRNA researchgate.nettandfonline.com. The interaction between human NOB1 and PNO1 involves specific domains, including the PIN domain of NOB1 and the KH-like domain of PNO1 tandfonline.com.
Furthermore, the regulation of NOB1 activity can involve species-specific mechanisms. For example, the protein Fap7 has been shown to inhibit Nob1's endonuclease activity in Pyrococcus horikoshii, whereas in humans, Fap7 appears to promote this activity tandfonline.com. This highlights how even conserved factors can be integrated into species-specific regulatory networks.
Cryo-electron microscopy studies of human pre-40S particles have provided insights into the regulatory mechanisms controlling NOB1 activity during the final stages of maturation. These studies suggest a "dual key lock" mechanism involving the ATPase RIO1 and ribosomal protein RPS26, which cooperate to displace the protein DIM2 from the 18S rRNA 3'-end, thereby allowing NOB1 to access and cleave the site elifesciences.org. This intricate regulatory mechanism ensures the precise timing of 40S subunit maturation elifesciences.org.
Methodological Approaches in Human Nob1 Protein Research
Genetic Manipulation Techniques for Human NOB1 Studies
Genetic manipulation is a fundamental approach to study the cellular role of human NOB1 by altering its expression within cells or organisms.
Gene Silencing (siRNA, shRNA)
Gene silencing techniques, such as using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are widely employed to reduce the expression levels of human NOB1. This approach helps researchers understand the consequences of NOB1 depletion on cellular processes. Studies have successfully utilized lentivirus-mediated shRNA to downregulate NOB1 expression in various human cancer cell lines, including osteosarcoma, glioma, oral squamous cell carcinoma (OSCC), and non-small cell lung cancer (NSCLC). elifesciences.orgwikipedia.org For instance, lentivirus-mediated siRNA knockdown of NOB1 in CAL27 and TCA-8113 OSCC cell lines led to decreased cell proliferation, colony formation, increased apoptosis, and cell cycle arrest. wikipedia.org Similarly, silencing of NOB1 using lentivirus-mediated RNA interference inhibited tumor growth by inducing apoptosis in human colorectal cancer cells. nih.gov These studies demonstrate the effectiveness of siRNA and shRNA in reducing NOB1 mRNA levels, with reported decreases of over 70% in some cell lines.
Gene Overexpression Systems
Conversely, gene overexpression systems are used to increase the cellular concentration of human NOB1, allowing researchers to investigate the effects of elevated NOB1 levels or to facilitate the purification of the protein. Overexpression of FLAG-tagged full-length wild-type NOB1 or specific mutants, such as those affecting the PIN or zinc ribbon domains, has been performed in cell lines like HEK293 to study their impact on pre-rRNA processing and pre-ribosome assembly. Additionally, using plasmids to overexpress NOB1 has been a method to study its functional effects in various cell contexts. Overexpression studies can help elucidate the dose-dependent effects of NOB1 and identify potential pathways influenced by its abundance.
Biochemical and Biophysical Characterization of Human NOB1
Biochemical and biophysical methods are essential for purifying human NOB1 protein and characterizing its enzymatic activity and interactions with other molecules.
Protein Expression and Purification Strategies
To study human NOB1 in vitro, recombinant protein expression and purification are necessary. Common strategies involve expressing recombinant human NOB1 in bacterial systems like E. coli. uniprot.org Affinity tags, such as His-tag or GST-tag, are often fused to the recombinant protein to facilitate purification. Purification typically involves affinity chromatography using matrices that bind specifically to the introduced tag, such as nickel columns for His-tagged proteins or glutathione (B108866) sepharose for GST-tagged proteins. Subsequent steps like desalting may also be employed. In cases where the recombinant protein forms insoluble inclusion bodies in E. coli, purification under denaturing conditions using agents like urea (B33335) or guanidine-HCl may be required, followed by refolding. The purity and presence of the protein are commonly verified using techniques like SDS-PAGE and Western blotting.
In Vitro RNA Cleavage Assays
In vitro RNA cleavage assays are crucial for directly assessing the endonuclease activity of purified human NOB1 protein. These assays typically utilize in vitro transcribed RNA molecules that mimic the natural pre-rRNA substrates, such as the 20S pre-rRNA or fragments containing the D-site cleavage site. Recombinant human NOB1 is incubated with the labeled RNA substrate under controlled conditions, and the resulting cleavage products are analyzed, often by gel electrophoresis, to determine the efficiency and specificity of the cleavage reaction. These assays have demonstrated that human NOB1 is an endonuclease capable of cleaving pre-rRNA. ebi.ac.ukuniprot.orgnih.gov Studies have also investigated how interactions with other factors, such as PNO1, might influence NOB1's cleavage activity. Quantitative in vitro RNA binding assays using native gel-shift have been used to measure the binding affinity of NOB1 to different RNA mimics, indicating that NOB1 predominantly interacts with the ITS1 sequence following cleavage.
Protein-Protein and Protein-RNA Interaction Assays (e.g., Co-IP, Pull-down)
Understanding the cellular function of human NOB1 requires identifying its interaction partners. Co-immunoprecipitation (Co-IP) and pull-down assays are widely used biochemical techniques for this purpose. Co-IP involves using an antibody specific to NOB1 to precipitate NOB1 and any interacting proteins from cell lysates. The precipitated complexes are then analyzed, commonly by Western blotting, to identify co-precipitated proteins. Pull-down assays often utilize a tagged recombinant NOB1 protein (the bait) immobilized on an affinity matrix to capture interacting proteins (the prey) from cell lysates or purified protein mixtures. The bound proteins are then eluted and detected, for example, by Western blotting or mass spectrometry. These methods have revealed that human NOB1 interacts with other ribosome biogenesis factors, such as PNO1, RIO2, and DIM1. Protein-RNA interaction assays, which can also employ pull-down approaches with labeled RNA or tagged protein, are used to map the binding sites of NOB1 on pre-rRNA. For instance, purified tagged NOB1 immobilized on beads has been used to assess binding to radiolabeled in vitro transcribed pre-rRNA fragments.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are fundamental to understanding the basic properties and functions of human NOB1 within the cellular environment.
Subcellular Fractionation and Immunofluorescence
Subcellular localization of human NOB1 has been investigated using techniques such as immunofluorescence microscopy. These studies utilize antibodies specific to NOB1 to visualize its distribution within different cellular compartments. Results from immunofluorescence experiments have indicated that NOB1 is localized to various cellular regions, including the nucleus, nucleoplasm, nucleolus, and cytoplasm nih.govresearchgate.netnih.govproteinatlas.org. Some studies also suggest potential localization to the cell membrane and focal adhesion sites proteinatlas.orglifesciencesite.com. Subcellular fractionation is often employed as a preparatory step for isolating specific cellular components before analysis by methods like Western blotting to confirm protein presence in different fractions. For instance, expression of NOB1 in mammalian culture cells indicated that the NOB1 protein is mainly localized in the nucleus nih.govresearchgate.net. Another study using immunofluorescence in endometrial carcinoma cells observed green fluorescence indicating NOB1 mostly in the cytoplasm and membrane, with cell nuclei stained blue by DAPI lifesciencesite.com. The Human Protein Atlas indicates NOB1 is mainly localized to the cytosol, with additional localization to focal adhesion sites proteinatlas.org. Studies in yeast, a model organism for ribosome biogenesis, also showed Nob1p localization to both the nucleus and cytoplasm, including the nucleolus and nucleoplasm nih.gov.
Western Blotting and Quantitative Gene Expression Analysis (RT-PCR)
Western blotting is a widely used technique to detect and quantify the protein levels of human NOB1 in cell lysates or tissue samples. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and using anti-NOB1 antibodies for detection. Quantitative gene expression analysis, typically performed using quantitative reverse transcription PCR (RT-qPCR), measures the mRNA levels of the NOB1 gene. These techniques are often used in combination to assess the expression profile of NOB1 under different physiological or pathological conditions, such as in various cancer types nih.govwjgnet.comspandidos-publications.comspandidos-publications.comspandidos-publications.compor-journal.comnih.gov. For example, Western blotting has shown the molecular weight of human NOB1 to be approximately 50 KDa nih.govresearchgate.net. RT-PCR analysis of mRNA from human adult tissues revealed that NOB1 is expressed mainly in liver, lung, and spleen nih.govresearchgate.net. Studies investigating the role of NOB1 in cancer frequently use Western blotting and RT-qPCR to confirm the efficiency of NOB1 knockdown via siRNA or shRNA nih.govwjgnet.comspandidos-publications.comspandidos-publications.comspandidos-publications.comresearchgate.net. Research in non-small cell lung cancer (NSCLC) showed that NOB1 mRNA expression in NSCLC cells was higher than in human lung cells, and both mRNA and protein levels were significantly increased in NSCLC tissue compared to adjacent normal lung tissue, as determined by RT-qPCR and Western blotting por-journal.comnih.gov. Similar findings of elevated NOB1 expression in cancer tissues and cell lines have been reported in colorectal cancer, oral squamous cell carcinoma, and laryngeal cancer, utilizing these methods nih.govspandidos-publications.comspandidos-publications.com.
Cell Proliferation, Apoptosis, and Cell Cycle Assays
To understand the functional consequences of altered NOB1 expression, particularly in disease contexts like cancer, various cell-based assays are employed. These include cell proliferation assays (e.g., MTT assay, colony formation assay), apoptosis assays (e.g., flow cytometry using Annexin V/PI staining, TUNEL assay), and cell cycle analysis (e.g., flow cytometry using propidium (B1200493) iodide staining). Studies have shown that silencing NOB1 expression in various human cancer cell lines can significantly attenuate cell proliferation and colony formation ability nih.govwjgnet.comspandidos-publications.comspandidos-publications.com. Furthermore, NOB1 knockdown has been shown to induce apoptosis and affect cell cycle progression nih.govwjgnet.comspandidos-publications.comspandidos-publications.comspandidos-publications.comresearchgate.net. For instance, in colorectal cancer cells, silencing NOB1 significantly attenuated proliferation and colony-formation ability and promoted apoptosis nih.gov. In oral squamous cell carcinoma cell lines, knockdown of NOB1 decreased cell proliferation, increased cell apoptosis, and induced cell cycle arrest in the S phase spandidos-publications.comresearchgate.net. Conversely, in NSCLC cells, downregulation of NOB1 suppressed proliferation and induced cell cycle arrest in the G0/G1 phase, while also inducing apoptosis spandidos-publications.com. These assays collectively demonstrate a role for human NOB1 in regulating cell growth and survival.
Structural Biology Approaches (e.g., Cryo-Electron Microscopy of Ribosomal Complexes)
Structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the role of human NOB1 in the context of ribosomal biogenesis. Cryo-EM allows for the visualization of large macromolecular complexes, such as pre-ribosomal particles, at near-atomic resolution. Studies using cryo-EM have provided detailed insights into the structural basis for the final steps of human 40S ribosomal subunit maturation, where NOB1 plays a critical role as an endonuclease uni-muenchen.denih.govelifesciences.orgplos.orgresearchgate.netscilit.com. These structures have revealed how NOB1 interacts with pre-40S particles and other associated factors like PNO1 (partner of NOB1) and RIOK1 uni-muenchen.denih.govelifesciences.orgplos.org. Cryo-EM analyses have shown that NOB1 is kept in an inactive state by its partner PNO1 in precursor particles uni-muenchen.denih.govplos.orgresearchgate.netresearchgate.net. Structural studies have also explained the role of factors like RIOK1 in the displacement and dissociation of PNO1, which in turn allows conformational changes and activation of NOB1 for the final cleavage of the 18S rRNA precursor nih.govelifesciences.orgplos.org. Cryo-EM analysis of late human pre-40S particles has revealed distinct structural states before and after 18S rRNA cleavage, showing the positions of NOB1, DIM2, and RIO1 elifesciences.org.
Proteomic and Interactomic Studies on Human NOB1
Proteomic and interactomic approaches are used to identify and characterize the proteins that interact with human NOB1. These studies help to map the protein networks in which NOB1 participates, providing insights into its molecular mechanisms and functions. Techniques such as immunoprecipitation followed by Western blotting or mass spectrometry can identify specific binding partners nih.gov. More comprehensive interactomic studies, such as those utilizing proximity-dependent biotinylation (e.g., TurboID) coupled with mass spectrometry, can reveal a broader spectrum of proteins that are in close proximity to NOB1 within the cell researchgate.net. For example, immunoprecipitation experiments have been used to assess the physical association between NOB1 and other factors like RIOK2 nih.gov. Interactome studies have identified numerous proteins interacting with NOB1, suggesting its involvement in various biological processes beyond ribosome biogenesis, such as mRNA translation researchgate.netresearchgate.net. These studies indicate that ribosome assembly factors like NOB1 may be coupled with multiple cellular processes researchgate.netresearchgate.net.
Current Research Gaps and Future Directions for Human Nob1 Protein Studies
Unresolved Aspects of Human NOB1 Endoribonuclease Specificity
Human NOB1 functions as an endoribonuclease critical for the site 3 cleavage at the 3'-end of 18S pre-rRNA, a key step in the biogenesis of the 40S ribosomal subunit. uniprot.orggenecards.orgwikipedia.orgebi.ac.uknih.gov Despite its established role, the precise properties and activity of the human NOB1-PNO1 complex, which is crucial for this cleavage, are still not fully understood. uniprot.orgebi.ac.uknih.govwikipedia.org A significant gap exists in the understanding of how human NOB1 specifically recognizes and cleaves the 18S pre-rRNA. ebi.ac.uknih.gov The active site of human NOB1 is predicted to be located at a considerable distance from the newly defined PIN domain active site, adding complexity to the cleavage mechanism. ebi.ac.uknih.gov
Further research is needed to delineate the exact sequence and structural determinants on the 18S pre-rRNA that are recognized by human NOB1 and its partner PNO1. The inability to reconstitute the cleavage reaction in vitro using only human NOB1 suggests that additional factors or specific conditions are required for its activity, highlighting the need to identify these missing components or conditions. ebi.ac.uknih.gov Elucidating the molecular mechanism that precisely controls the activation of NOB1 for this decisive rRNA cleavage step remains a key future direction. uniprot.org
Elucidation of Full Regulatory Mechanisms Governing Human NOB1 Activity
The regulation of human NOB1 endoribonuclease activity is a complex process involving interactions with other ribosome biogenesis factors. Structural studies have shown that NOB1 is maintained in an inactive state within pre-40S particles through its interaction with the protein PNO1 (also known as DIM2). genecards.orgwikipedia.orguniprot.org The ATPase RIO1, in conjunction with ribosomal protein RPS26, has been implicated in triggering NOB1 activation by facilitating the displacement of PNO1 from the 18S rRNA 3' end. genecards.org However, the detailed molecular mechanism governing the accurate timing and execution of NOB1 activation within the dynamic environment of the pre-ribosome is still not completely understood. uniprot.org
Beyond its role in ribosome biogenesis, emerging research suggests that human NOB1 activity may be subject to other layers of regulation. For instance, microRNA-363-3p has been shown to negatively regulate NOB1 activity by decreasing its stability, indicating a potential role for post-transcriptional mechanisms in controlling NOB1 levels and function. Furthermore, the involvement of NOB1 in various cancers suggests that its activity and expression might be integrated into broader cellular signaling pathways, such as the JNK signaling pathway, which has been linked to NOB1's role in laryngeal cancer cells. Future studies should aim to comprehensively map the signaling networks and regulatory molecules that impinge upon human NOB1 activity, including post-translational modifications and interactions with non-ribosomal proteins.
Comprehensive Mapping of Human NOB1 Protein-RNA Interaction Landscape
As an RNA-binding protein, a thorough understanding of human NOB1 requires a comprehensive mapping of its interactions with various RNA molecules. It is known to interact with the 18S pre-rRNA, particularly near the cleavage site 3 (site D) and potentially helix 44, which is crucial for its role in rRNA maturation. ebi.ac.uknih.gov Studies have also indicated that its PIN domain is involved in binding single-stranded RNA near the catalytic center, while the zinc ribbon domain may serve as an anchoring point on ribosomal RNA structures like helix 40.
However, the full spectrum of human NOB1-RNA interactions beyond its established role in pre-rRNA processing remains to be comprehensively mapped. While a probable role in mRNA degradation has been suggested, the specific mRNA targets and the mechanisms involved are not well-defined. Future research should utilize high-throughput techniques such as CLIP-seq or RIP-seq to identify all RNA species that interact with human NOB1 in different cellular states. This will provide a more complete picture of its cellular functions and potential involvement in processes beyond ribosome biogenesis.
Interplay of Human NOB1 with Diverse Cellular Stress Responses
The connection between human NOB1 and cellular stress responses is an area with emerging evidence, particularly in the context of cancer. Upregulation of NOB1 has been observed in various cancer types, including papillary thyroid carcinoma, non-small cell lung cancer, laryngeal cancer, breast cancer, ovarian cancer, hepatocellular carcinoma, colorectal cancer, and glioma. This suggests that altered NOB1 expression or activity may be linked to the cellular stress associated with tumorigenesis and uncontrolled proliferation. Silencing of NOB1 has been shown to affect cell cycle progression and induce apoptosis in cancer cells, indicating its involvement in pathways relevant to stress response and cell fate.
Beyond cancer, limited information is available regarding the interplay of human NOB1 with a diverse range of cellular stress responses, such as heat shock, oxidative stress, or DNA damage, which are known to trigger significant cellular adaptations. While one study noted NOB1 upregulation in noise-injured cochlea, suggesting a potential role in adaptation to acoustic trauma, a systematic investigation into how NOB1 expression, localization, or activity is modulated by different stress conditions and how NOB1 contributes to cellular survival or death under these stresses is largely missing. Future studies should explore the role of human NOB1 in various stress pathways to understand its potential broader involvement in maintaining cellular homeostasis and its implications in stress-related pathologies.
Advanced Structural Characterization of Human NOB1 in Native Ribosomal Contexts
Structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided valuable insights into the position and interactions of human NOB1 within pre-40S ribosomal particles. genecards.orgwikipedia.orguniprot.org These structures have illustrated how NOB1 is held in an inactive conformation by PNO1 and how factors like RIOK1 are involved in conformational changes leading to NOB1 activation and dissociation. genecards.orgwikipedia.orguniprot.org
Q & A
Q. How can researchers identify validated antibodies for detecting HP-10 protein in human tissues?
To ensure antibody reliability, utilize databases like CiteAb (https://www.citeab.com/ ) to search for antibodies cited in peer-reviewed studies, filtering by application (e.g., Western blot, IHC) and validation metrics such as knockdown/knockout validation . Cross-reference with The Human Protein Atlas (HPA) (https://www.proteinatlas.org/ ), which provides antibody validation data, including tissue-specific staining patterns and independent verification (e.g., RNA-seq correlation) .
Q. What resources provide tissue-specific expression data for HP-10 protein?
The Human Protein Atlas (HPA) offers comprehensive expression profiles, including RNA-seq data (TPM values) and immunohistochemical images across 44 human tissues. For subcellular localization, HPA’s cell atlas provides high-resolution microscopy data . Researchers can download expression matrices in CSV/TSV formats for integration with custom analyses .
Q. How do I design a preliminary study to identify HP-10’s interaction partners?
Begin with Human Proteinpedia or Human Protein Reference Database (HPRD) , which curate experimentally verified protein-protein interactions (PPIs) from large-scale studies . Use affinity purification mass spectrometry (AP-MS) with tagged HP-10, followed by cross-validation using orthogonal methods like co-immunoprecipitation (Co-IP) and bioinformatic tools (e.g., STRING database) to filter false positives .
Advanced Research Questions
Q. How can conflicting interaction data for HP-10 protein be resolved?
Contradictions often arise from methodological differences (e.g., AP-MS vs. yeast two-hybrid) or tissue-specific contexts. Apply cross-validation frameworks :
Q. What methodologies are recommended for studying HP-10’s post-translational modifications (PTMs)?
For phosphorylation analysis, leverage Human Proteinpedia’s phosphoproteome datasets , which aggregate site-specific data from mass spectrometry studies . Validate findings using targeted MS (e.g., parallel reaction monitoring) and functional assays (e.g., kinase inhibition). Ensure antibody specificity for modified epitopes via peptide array validation .
Q. How should bioanalytical methods for quantifying HP-10 be validated?
Follow ICH M10 guidelines for method validation:
- Specificity : Test cross-reactivity with homologous proteins using immunodepletion assays .
- Accuracy/Precision : Spike HP-10 into control matrices (e.g., plasma) at low/medium/high concentrations; calculate recovery rates and inter-day CVs .
- Stability : Assess freeze-thaw cycles and long-term storage conditions relevant to study design .
Q. What ethical considerations apply when using human-derived samples for HP-10 studies?
- Informed Consent : Ensure participants understand risks/benefits, especially for vulnerable populations (e.g., children) .
- Data Confidentiality : Anonymize RNA/protein expression data; avoid linking identifiers to public databases without explicit consent .
- Conflict of Interest : Disclose funding sources (e.g., sponsoring companies) that may influence data interpretation .
Q. How can proteomic databases enhance hypothesis generation for HP-10’s functional roles?
- Use HPA’s survival analysis tools to correlate HP-10 expression with clinical outcomes (e.g., Kaplan-Meier plots for cancer subtypes) .
- Mine Human Proteome Project (HPP) data to identify HP-10 isoforms or low-abundance variants missed in standard assays .
- Submit novel findings to Human Proteinpedia to contribute to community-driven annotation .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
